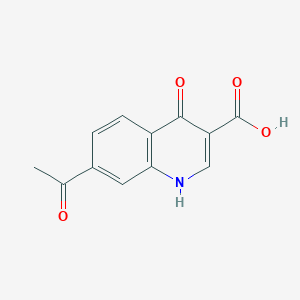

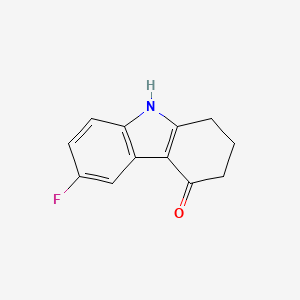

(2-羟基苯基)-哌啶-1-基甲酮

描述

Synthesis Analysis

The synthesis of related piperidin-1-yl methanone derivatives involves various chemical reactions, including substitution reactions, amidation, Friedel-Crafts acylation, and hydration processes. For instance, the synthesis of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved through substitution reactions, highlighting the compound's complexity and the detailed steps required to obtain it (Karthik et al., 2021). Another example includes the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, demonstrating the compound's synthetic accessibility and the importance of precise reaction conditions (Zheng Rui, 2010).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction studies, have provided insights into the compound's crystalline form and molecular geometry. For example, the crystal structure analysis of a related compound showed intermolecular hydrogen bonds and confirmed the chair conformation of the piperidine ring, which is essential for understanding the compound's stability and reactivity (Revathi et al., 2015). These studies are crucial for predicting the compound's behavior in various chemical environments.

Chemical Reactions and Properties

Piperidin-1-yl methanone derivatives participate in various chemical reactions, showcasing their reactivity and potential for further chemical modifications. For instance, the synthesis of organotin(IV) complexes from related compounds suggests possibilities for creating new materials with unique properties (Singh et al., 2016). Such reactions expand the utility of these compounds in different scientific fields, including materials science.

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability, are determined through methods like thermogravimetric analysis. The thermal properties of crystals containing similar structures were stable in a specific temperature range, indicating their suitability for applications requiring temperature resilience (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of "(2-Hydroxy-phenyl)-piperidin-1-yl-methanone" and its derivatives, such as their electronic and molecular characteristics, have been explored using various spectroscopic techniques and theoretical calculations. The HOMO-LUMO energy gap and other electronic parameters provide insights into the compound's reactivity and stability. DFT calculations and molecular electrostatic potential maps identify reactive sites on the molecule's surface, facilitating predictions about its reactivity in chemical reactions (Karthik et al., 2021).

科学研究应用

晶体结构和化学性质

- (Revathi et al., 2015) 进行的研究聚焦于相关化合物的晶体结构,展示了苯环与哌啶环之间的二面角。这项研究对于理解类似化合物的分子几何结构和潜在化学相互作用具有重要意义。

合成和结构研究

- (Karthik et al., 2021) 进行的研究突出了类似化合物的合成和结构表征,为创造和分析具有(2-羟基苯基)-哌啶-1-基甲酮的化合物所使用的方法和技术提供了见解。

抗菌性能

- (Ramudu et al., 2017) 和 (Mallesha & Mohana, 2014) 报告了具有抗菌活性的衍生物的合成。这凸显了这类化合物在制药应用中的潜力,特别是作为抗菌剂。

神经保护活性

- (Zhong et al., 2020) 展示了衍生物对细胞死亡的潜在神经保护作用,表明这些化合物在神经退行性疾病治疗或研究中的可能性。

抗结核活性

- (Bisht et al., 2010) 进行的研究发现某些衍生物显示出显著的抗结核活性,暗示了在开发治疗结核病的新疗法中可能发挥作用。

酶抑制活性

- (Cetin et al., 2021) 探索了具有酶抑制活性的化合物,这对于设计针对特定酶的药物可能是有益的。

抗癌效果

- (Vinaya et al., 2011) 进行的关于衍生物的研究显示出抗癌效果,特别是在抑制白血病细胞生长方面,突显了其在癌症治疗研究中的潜力。

作用机制

Target of Action

Similar compounds such as 2-hydroxyphenylacetic acid, a metabolite of phenylalanine, are known to interact with various enzymes and receptors in the body

Mode of Action

For instance, 2-hydroxyphenylacetic acid, a related compound, has been implicated in various biochemical processes

Biochemical Pathways

Related compounds such as 2-hydroxyphenylacetic acid are known to be involved in various metabolic pathways . More research is needed to determine the specific pathways influenced by (2-Hydroxy-phenyl)-piperidin-1-yl-methanone.

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties

Result of Action

For instance, 2-(2’-hydroxyphenyl)benzimidazole has been reported to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the compound’s fluorescence increases upon aggregation

Action Environment

For instance, plants, due to their lack of mobility, are exposed to adverse environmental factors that cannot be avoided, having a direct influence on their development

安全和危害

未来方向

The future research directions for this compound could potentially involve further exploration of its synthesis, properties, and potential biological activities . This could include studies to optimize its synthesis, investigations of its interactions with biological targets, and assessments of its potential therapeutic applications.

生化分析

Biochemical Properties

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AMP-activated protein kinase (AMPK), a crucial enzyme in maintaining cellular energy homeostasis . The nature of these interactions involves binding to specific sites on the enzyme, leading to either activation or inhibition of its activity.

Cellular Effects

The effects of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate AMPK signaling in mouse primary hepatocytes, leading to changes in glucose uptake and energy metabolism . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, (2-Hydroxy-phenyl)-piperidin-1-yl-methanone exerts its effects through specific binding interactions with biomolecules. It binds to the AMPK enzyme, inducing conformational changes that either activate or inhibit its function . This binding can lead to enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vivo studies include sustained changes in cellular metabolism and energy homeostasis.

Dosage Effects in Animal Models

The effects of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic activity without causing significant adverse effects. At higher doses, it may lead to toxic effects, including disruptions in cellular function and metabolic imbalances . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical outcomes.

Metabolic Pathways

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with AMPK influences pathways related to glucose and lipid metabolism . These interactions can lead to changes in the levels of key metabolites and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, (2-Hydroxy-phenyl)-piperidin-1-yl-methanone is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .

属性

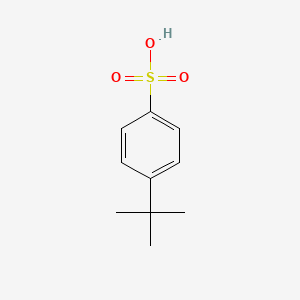

IUPAC Name |

(2-hydroxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRBIQSVUGRKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279925 | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2890-83-7 | |

| Record name | NSC14615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)

![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)